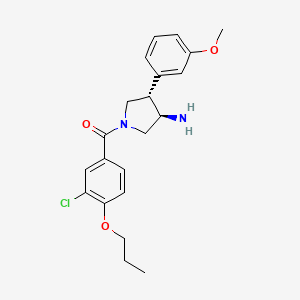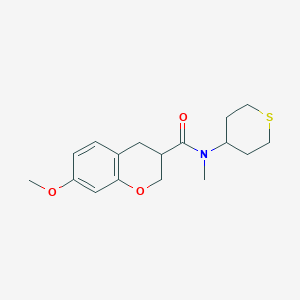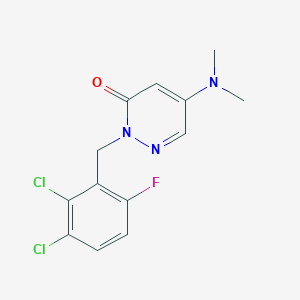![molecular formula C14H10ClN5O B5628235 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5628235.png)
3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions starting from different substrates. For instance, compounds with similar structures have been synthesized starting from 1,2,3-benzotriazole, with the structures of the synthesized compounds confirmed by chemical and spectroscopic analyses such as IR, 1H NMR, 13C NMR, and FAB mass spectroscopy (Sharma et al., 2011). This suggests a potential pathway for synthesizing 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide by adapting similar synthetic methods.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been characterized using X-ray crystallography, revealing insights into their solid-state structures through Hirshfeld surface analysis and DFT calculations (Saeed et al., 2020). These studies indicate the importance of hydrogen bonding and π-interactions in stabilizing the molecular structure, which could also apply to the analysis of 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.
Chemical Reactions and Properties
The chemical reactivity and interactions of similar compounds have been explored through various studies, including the evaluation of their electrophysiological activity and antimicrobial properties (Morgan et al., 1990). Such investigations provide a foundation for understanding the chemical behavior and potential reactivity of 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide in biological and pharmaceutical contexts.
Physical Properties Analysis
The physical properties, including the crystalline structure and phase behavior of related compounds, have been extensively studied. These analyses offer insights into the solid-state properties that can influence the compound's stability, solubility, and overall physical behavior (Demir et al., 2016).
Chemical Properties Analysis
Investigations into the chemical properties of closely related compounds have included studies on their antimicrobial and antiproliferative activities, demonstrating how modifications to the molecular structure can significantly impact their biological activity (Kumar et al., 2012). This suggests that the chemical properties of 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide could be finely tuned for specific applications through structural modifications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-3-1-2-10(8-11)14(21)17-12-4-6-13(7-5-12)20-9-16-18-19-20/h1-9H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJRZABKCLFNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-furyl)-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}acrylamide](/img/structure/B5628162.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[2-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5628170.png)
![3-[(2-fluorobenzyl)thio]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5628182.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B5628190.png)
![3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5628195.png)
![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5628198.png)





![3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5628254.png)
![(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628264.png)